
Acide 2,5-dibromopyridine-3-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromopyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
2,5-Dibromopyridine-3-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.
Mécanisme D'action
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4064±550 °C) can be found .
Action Environment
The action, efficacy, and stability of 2,5-Dibromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,5-dibromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .
Industrial Production Methods: Industrial production of 2,5-Dibromopyridine-3-boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions with boronic esters can be optimized for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromopyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,5-Dibromopyridine-3-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Ullmann-Type C-N Cross-Coupling: This reaction involves the coupling of 2,5-Dibromopyridine-3-boronic acid with nitrogen-containing compounds such as carbazoles and phenoxazines in the presence of a copper catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Ullmann-type cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
9-Substituted Carbazoles: Formed from Ullmann-type cross-coupling.
Comparaison Avec Des Composés Similaires
2,5-Dibromopyridine: Lacks the boronic acid group but is used in similar coupling reactions.
2,5-Dichloropyridine-3-boronic acid: Similar structure but with chlorine atoms instead of bromine.
2-Bromopyridine-3-boronic acid: Similar structure but with only one bromine atom.
Uniqueness: 2,5-Dibromopyridine-3-boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which enhances its reactivity and versatility in various coupling reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
(2,5-dibromopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWZYPUCZRZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594674 |
Source


|
| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-14-9 |
Source


|
| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

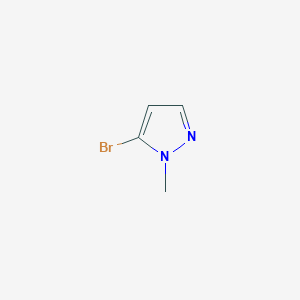
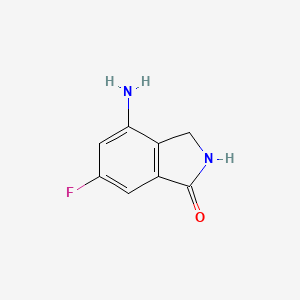
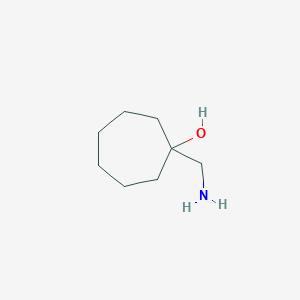
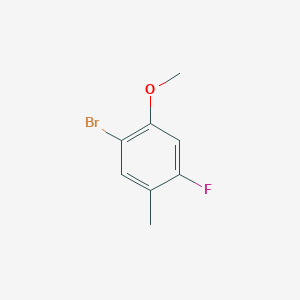

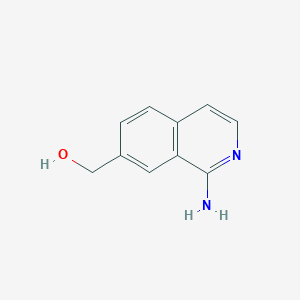
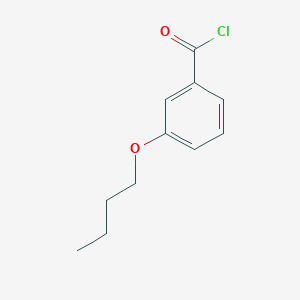
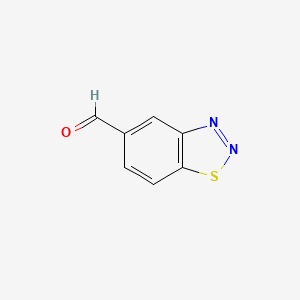
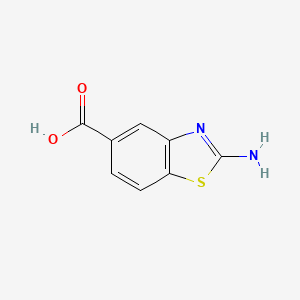


![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

